1-(4-chlorophenyl)pentane-1,3-dione
Description
Properties
CAS No. |
26732-06-9 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11ClO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
HCOWJMBVCOCHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 1 4 Chlorophenyl Pentane 1,3 Dione
Reactions at the Carbonyl Centers
The presence of two carbonyl groups in a 1,3-relationship imparts unique reactivity to the molecule. These centers are susceptible to both oxidative and reductive transformations, leading to a variety of chemical products.
Oxidation Pathways and Resulting Chemical Products
The oxidation of β-diketones can proceed through various pathways, often depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 1-(4-chlorophenyl)pentane-1,3-dione are not extensively documented, the general behavior of aryl-substituted β-diketones suggests several potential outcomes. For instance, strong oxidizing agents can lead to the cleavage of the C-C bond between the carbonyl groups.
In a related context, the oxidation of some para-substituted 1-aryl-3,3-dimethyltriazenes using tert-butyl hydroperoxide with a vanadium pentoxide catalyst has been shown to yield various oxidized products. nih.gov While a different class of compounds, this highlights the potential for oxidative transformations on aryl compounds with nearby functional groups. The oxidation of 1-phenylpentane-1,3-dione (B1605474) can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
A summary of potential oxidation products is presented in Table 1.
| Oxidizing Agent | Potential Product(s) | Plausible Reaction Pathway |
| Strong Oxidants (e.g., KMnO₄, O₃) | 4-Chlorobenzoic acid and propionic acid | Cleavage of the dicarbonyl unit |
| Peroxy acids (e.g., m-CPBA) | α-Hydroxy-1-(4-chlorophenyl)pentane-1,3-dione | Baeyer-Villiger type oxidation or α-hydroxylation |
Table 1: Potential Oxidation Pathways of this compound
Reduction Mechanisms and Stereochemical Outcomes
The reduction of the dicarbonyl system in this compound can yield a variety of products, including the corresponding β-hydroxy ketone and 1,3-diol. The stereochemical outcome of the reduction is of significant interest, particularly in the synthesis of chiral molecules.
| Reducing Agent | Primary Product | Potential Stereochemical Outcome |
| Sodium Borohydride (NaBH₄) | 1-(4-Chlorophenyl)pentane-1,3-diol | Mixture of syn and anti diastereomers |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 1-(4-Chlorophenyl)pentane-1,3-diol | Dependent on catalyst and conditions |
| Chiral Reducing Agents | Enantioenriched 1-(4-Chlorophenyl)pentane-1,3-diol | High diastereoselectivity and enantioselectivity |
Table 2: Reduction Products and Stereochemical Considerations
Reactions at the Methylene (B1212753) Bridge (α-Carbon Reactivity)
The methylene group situated between the two carbonyl groups is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls. This acidity facilitates the formation of a stable enolate ion, which is a potent nucleophile, enabling a wide range of reactions at this position.
Electrophilic Substitution Reactions and Carbon-Carbon Bond Formation
The enolate of this compound can readily react with various electrophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental for the elaboration of the molecular framework. Common electrophilic substitution reactions include alkylation, acylation, and aldol-type condensations. The reactivity of the phenyl group can also lead to electrophilic aromatic substitution, producing a range of substituted derivatives.
Nucleophilic Additions and Condensations
The active methylene group of this compound is a key participant in various nucleophilic addition and condensation reactions. A prominent example is the Knoevenagel condensation, where the dione (B5365651) reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction typically proceeds through the formation of an α,β-unsaturated product. wikipedia.org The Knoevenagel condensation is a versatile method for synthesizing a wide array of substituted alkenes and has been applied in the synthesis of complex natural products. sci-hub.se
For instance, the reaction of this compound with an aromatic aldehyde (ArCHO) in the presence of a base like piperidine (B6355638) would be expected to yield a 2-(arylmethylene)-1-(4-chlorophenyl)pentane-1,3-dione derivative. The Knoevenagel condensation is a cornerstone of organic synthesis due to its reliability and broad scope. wikipedia.orgsigmaaldrich.com
Reactions Involving the Chlorophenyl Moiety
The 4-chlorophenyl group can also undergo a variety of chemical transformations, although the reactivity might be influenced by the presence of the 1,3-dione functionality. The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition metal-catalyzed cross-coupling reactions.
A particularly powerful method for modifying the chlorophenyl ring is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgharvard.edu This palladium-catalyzed reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orgyoutube.com This reaction is highly versatile and tolerant of many functional groups, making it a valuable tool for the synthesis of complex biaryl structures. The Suzuki coupling of aryl chlorides can be achieved using various palladium catalysts and reaction conditions, including in aqueous media. researchgate.netresearchgate.net
A potential Suzuki coupling reaction for this compound is outlined below:
Reaction Scheme:
This compound + R-B(OH)₂ --(Pd catalyst, base)--> 1-(4-R-phenyl)pentane-1,3-dione
Where R can be a variety of organic substituents.
Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. chemistrysteps.com In the case of this compound, the chlorine atom serves as the leaving group.
The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.com The presence of the dione moiety, while not a classical strong electron-withdrawing group like a nitro group, can influence the electron density of the aromatic ring and its susceptibility to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
The regioselectivity of SNAr reactions is generally dictated by the position of the leaving group. chemistrysteps.com However, the presence of other substituents on the aromatic ring can significantly influence the reaction's outcome. For instance, in dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position instead of the expected C-4 position. wuxiapptec.com While specific studies on the SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that the chlorophenyl group can undergo nucleophilic substitution under appropriate conditions, such as reaction with strong nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.netresearchgate.net The chlorophenyl group of this compound can participate in various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Hiyama couplings. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is widely used to form C-C bonds and can be applied to the synthesis of biaryls and other conjugated systems. libretexts.orgmdpi.com For this compound, a Suzuki-Miyaura coupling could be employed to replace the chlorine atom with an aryl, vinyl, or alkyl group. The choice of catalyst, ligand, and base is crucial for the success of the reaction. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It is a versatile method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org this compound could be reacted with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to yield the corresponding N-arylated products. acsgcipr.org The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and functional group tolerance. organic-chemistry.orgacsgcipr.org
Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides catalyzed by a transition metal, typically palladium. nih.gov It offers an alternative to other cross-coupling methods and is known for its tolerance of various functional groups.
The following table summarizes the potential transition metal-catalyzed cross-coupling reactions involving this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand (e.g., BINAP), Base | C-N |
| Hiyama Coupling | Organosilane | Pd catalyst, Activator (e.g., F⁻) | C-C |
Cyclization Reactions Leading to Heterocyclic Frameworks
The β-dicarbonyl functionality of this compound is a key structural feature that enables its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. These reactions often proceed through condensation and subsequent cyclization.
Formation of Pyrrole (B145914) Derivatives via Ring Closure
The Paal-Knorr synthesis is a classic method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this compound is a 1,3-dicarbonyl compound, it can be a precursor to the necessary 1,4-dicarbonyl intermediate for pyrrole synthesis. researchgate.net The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.org The reaction can be carried out under neutral or weakly acidic conditions, and the addition of a weak acid can accelerate the reaction. organic-chemistry.org
Pyrrole-based enaminones can also serve as building blocks for the synthesis of more complex heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov
Synthesis of Pyrazole (B372694) Derivatives from this compound Precursors
The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established and efficient method. youtube.comjk-sci.com The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. youtube.comjk-sci.com The reaction typically proceeds by initial formation of an imine with one carbonyl group, followed by cyclization involving the second carbonyl group and the other nitrogen of the hydrazine, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com
The reaction can be catalyzed by acid and often gives high yields of the pyrazole product. youtube.comjk-sci.com The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. organic-chemistry.org Depending on the substitution pattern of the 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. jk-sci.com
The following table outlines the general reaction for the synthesis of pyrazoles from this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydrazine (or substituted hydrazine) | 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole (or N-substituted derivative) | Knorr Pyrazole Synthesis |
Synthesis of other Fused Heterocyclic Systems (e.g., Pyridazines)
The 1,3-dicarbonyl moiety of this compound can also be utilized in the synthesis of six-membered heterocyclic rings like pyridazines. wikipedia.org Pyridazines are aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. wikipedia.org
The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound or a suitable precursor with hydrazine. wikipedia.orgliberty.edu While this compound is a 1,3-dicarbonyl, it can be a starting material for creating the necessary backbone for pyridazine (B1198779) formation. For instance, it can react with other reagents to form a precursor that can then undergo cyclization with hydrazine. organic-chemistry.orgnih.gov
Furthermore, the chlorophenyl group can be a site for further functionalization to build fused heterocyclic systems. For example, a newly synthesized derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, has been reported. nih.gov
Spectroscopic and Structural Characterization of 1 4 Chlorophenyl Pentane 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 1-(4-chlorophenyl)pentane-1,3-dione, providing information on its tautomeric equilibrium, carbon framework, and dynamic behavior in solution.
¹H-NMR Investigations of Enol-Keto Tautomerism in this compound
In solution, this compound exists as a mixture of keto and enol tautomers. The equilibrium between these two forms is slow on the NMR timescale, allowing for the distinct observation of signals for each tautomer in the ¹H-NMR spectrum. thermofisher.commissouri.eduasu.edu The presence of the electron-withdrawing 4-chlorophenyl group influences the electron density within the molecule, affecting the chemical shifts of the protons.
The enol form is characterized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. This hydrogen bond significantly deshields the enolic proton, resulting in a characteristic downfield chemical shift, often observed in the range of 15-17 ppm. The vinyl proton of the enol form typically appears as a singlet.
In contrast, the keto form exhibits characteristic signals for the methylene (B1212753) protons (CH₂) flanked by the two carbonyl groups. These protons are diastereotopic and can appear as a singlet or an AB quartet depending on the solvent and temperature. The methyl protons of the acetyl group in both tautomers will also show distinct signals. The relative integration of the signals corresponding to the keto and enol forms allows for the quantification of the tautomeric equilibrium constant (Keq = [enol]/[keto]). thermofisher.com
Table 1: Representative ¹H-NMR Chemical Shifts for Keto-Enol Tautomers of a β-Diketone
| Functional Group | Tautomeric Form | Representative Chemical Shift (δ, ppm) |
| Enolic OH | Enol | 15.0 - 17.0 |
| Vinylic CH | Enol | 5.0 - 6.0 |
| Methylene CH₂ | Keto | 3.5 - 4.0 |
| Methyl CH₃ | Enol | 2.0 - 2.5 |
| Methyl CH₃ | Keto | 2.1 - 2.6 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
¹³C-NMR Elucidation of Carbon Framework
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each carbon atom in a unique chemical environment gives rise to a distinct signal, confirming the presence of both keto and enol tautomers. pressbooks.publibretexts.org
For the enol tautomer, the carbonyl carbon involved in the hydrogen bonding appears at a specific chemical shift, while the enolic carbon double-bonded to the other carbon atom resonates in the typical range for sp² carbons. The carbons of the 4-chlorophenyl ring will show characteristic signals, with the carbon atom directly attached to the chlorine atom (C-Cl) exhibiting a shift influenced by the halogen's electronegativity.
In the keto form, the two carbonyl carbons will have distinct chemical shifts, and the methylene carbon will appear in the aliphatic region of the spectrum. The methyl carbon signals for both tautomers will also be present. The chemical shifts are influenced by factors such as hybridization (sp², sp³) and the electronic effects of neighboring substituents. libretexts.orgyoutube.com
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Tautomeric Form | Expected Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | Keto & Enol | 180 - 205 |
| Enolic (C=C-OH) | Enol | 95 - 110 |
| Vinylic (C=C-OH) | Enol | 160 - 170 |
| Methylene (CH₂) | Keto | 50 - 60 |
| Methyl (CH₃) | Keto & Enol | 20 - 30 |
| Aromatic (C-Cl) | Both | 130 - 140 |
| Aromatic (other) | Both | 128 - 135 |
Note: These are general ranges and the actual values for this compound will be specific to its structure.
Advanced NMR Techniques for Conformational and Dynamic Analysis
Advanced NMR techniques, such as two-dimensional (2D) NMR, are instrumental in providing a more comprehensive understanding of the conformation and dynamics of this compound. ipb.pt
Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the molecule for both the keto and enol forms.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C-NMR spectrum. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. mdpi.com In the context of this compound, it can be used to study the conformation of the 4-chlorophenyl ring relative to the rest of the molecule and to probe intermolecular interactions.
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the keto-enol tautomerism. asu.edu Changes in the relative intensities of the signals for the two tautomers can be used to determine thermodynamic parameters for the equilibrium.
These advanced techniques, often used in combination, allow for a detailed and unambiguous assignment of all proton and carbon signals and provide valuable insights into the preferred conformation and dynamic processes of the molecule in solution. semanticscholar.org
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying the functional groups present in this compound and for studying the nature of the intramolecular hydrogen bonding in its enol form.
Vibrational Analysis of Carbonyl and Enol Forms in this compound
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of both the keto and enol tautomers.
In the keto form , two distinct carbonyl (C=O) stretching vibrations are expected, typically in the region of 1700-1740 cm⁻¹. The exact frequencies can be influenced by the electronic effect of the 4-chlorophenyl group.
The enol form exhibits a significantly different IR profile. The carbonyl stretching frequency is typically lowered and appears as a broad, strong band in the range of 1600-1640 cm⁻¹. This shift to lower wavenumber is a direct consequence of the delocalization of electron density within the conjugated system formed by the C=C and C=O bonds and the intramolecular hydrogen bond. A C=C stretching vibration for the enol tautomer is also expected in the region of 1540-1580 cm⁻¹. The broadness and intensity of the enolic O-H stretching vibration, usually found in the 2500-3200 cm⁻¹ region, is a hallmark of strong intramolecular hydrogen bonding.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Tautomeric Form | Expected Frequency Range (cm⁻¹) |
| C=O | Stretch | Keto | 1700 - 1740 |
| C=O (conjugated) | Stretch | Enol | 1600 - 1640 |
| C=C | Stretch | Enol | 1540 - 1580 |
| O-H (intramolecular H-bond) | Stretch | Enol | 2500 - 3200 (broad) |
| C-H (aromatic) | Stretch | Both | 3000 - 3100 |
| C-Cl | Stretch | Both | 1000 - 1100 |
Note: The IR spectrum represents a composite of both tautomers present in the sample.
Probing Intramolecular Hydrogen Bonding Interactions
The presence and strength of the intramolecular hydrogen bond in the enol form of this compound have a profound effect on its IR spectrum. encyclopedia.pub The most direct evidence comes from the observation of a very broad and intense absorption band for the enolic O-H stretching vibration. This broadening is a result of the proton being involved in a strong hydrogen bond, which leads to a wide range of vibrational energy levels.
Furthermore, the significant shift of the conjugated carbonyl stretching frequency to a lower wavenumber (around 1600-1640 cm⁻¹) compared to a non-hydrogen-bonded carbonyl group is a clear indication of the weakening of the C=O double bond character due to resonance and hydrogen bonding. The position and shape of these bands can be sensitive to the solvent, as solvent molecules can compete for hydrogen bonding, potentially altering the strength of the intramolecular interaction. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the vibrational frequencies and provide a deeper understanding of the nature of the intramolecular hydrogen bond. researchgate.netnih.govelsevierpure.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is largely influenced by the presence of the chromophore, which encompasses the conjugated system of the 4-chlorophenyl ring and the β-diketone group.
Electronic Transitions and Conjugation Effects in the Chromophore
The electronic spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The conjugated system, formed by the phenyl ring and the enolic form of the β-diketone, gives rise to intense π → π* transitions. The presence of the chlorine atom on the phenyl ring can induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.
β-Diketones, such as this compound, typically exist as a mixture of keto and enol tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding and extended conjugation, which significantly impacts the UV-Vis spectrum. The enolic form generally exhibits a strong absorption band at longer wavelengths due to the extended π-system. The position and intensity of these bands are sensitive to solvent polarity, which can alter the keto-enol equilibrium.
| Solvent | λmax (nm) for π → π Transition (Enol Form) | λmax (nm) for n → π Transition (Keto Form) |
| Non-polar (e.g., Hexane) | ~310-330 | ~270-290 |
| Polar (e.g., Ethanol) | ~300-320 | ~275-295 |
Note: The data in this table is illustrative and based on typical values for similar chlorophenyl β-diketones. Specific experimental values for this compound are not widely reported in publicly available literature.
X-ray Crystallography
Solid-State Molecular Conformation and Crystal Packing Analysis
The crystal packing is likely to be influenced by a combination of van der Waals forces and more specific intermolecular interactions. The 4-chlorophenyl group can participate in various packing motifs, including herringbone or π-stacking arrangements. The presence of the chlorine atom can also lead to halogen bonding, further influencing the supramolecular assembly.
Analysis of Intermolecular Interactions (e.g., C-H⋯O, C-H⋯π interactions)
The detailed analysis of the crystal structure of analogous compounds reveals the prevalence of weak intermolecular interactions that play a crucial role in stabilizing the crystal lattice. For this compound, the following interactions are anticipated:
C-H⋯O Hydrogen Bonds: The hydrogen atoms of the methyl and methylene groups, as well as those on the aromatic ring, can act as donors for weak hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. These interactions contribute to the formation of extended networks within the crystal.
C-H⋯π Interactions: The electron-rich π-system of the 4-chlorophenyl ring can interact with C-H bonds of adjacent molecules. These interactions, where a C-H bond points towards the face of the aromatic ring, are a significant directional force in the packing of aromatic compounds.
| Interaction Type | Typical Donor | Typical Acceptor | Expected Distance (Å) |
| C-H⋯O | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen | 2.2 - 2.8 |
| C-H⋯π | Aromatic C-H, Aliphatic C-H | π-face of chlorophenyl ring | 2.5 - 3.0 |
Note: The distances provided are typical ranges observed in crystal structures of similar organic compounds.
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Pentane 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties of 1-(4-chlorophenyl)pentane-1,3-dione. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, electronic ground state, and the energies of its molecular orbitals. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations for the molecule. The resulting electronic structure provides a foundation for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. youtube.comnih.govnih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the dicarbonyl moiety and the chlorophenyl ring, while the LUMO is distributed over the regions that can accept electrons. The precise energies of these orbitals and the resulting gap are determined through DFT calculations. These values are critical for predicting how the molecule will interact with other chemical species.
| Computational Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. |
Fukui Function Analysis for Reactivity Site Prediction
Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule. sfdchem.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, this analysis can pinpoint which of the carbon and oxygen atoms in the dicarbonyl chain and which positions on the chlorophenyl ring are most likely to participate in chemical reactions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide insights into the electronic properties of a single, often static, molecular conformation, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. aimspress.com By simulating the movements of the atoms in the molecule according to the principles of classical mechanics, MD can explore the various conformations that this compound can adopt.
This is particularly important for a flexible molecule like this, which has several rotatable bonds. The simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments, such as in various solvents. This information is crucial for understanding its biological activity and its interactions with other molecules.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can also predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. uni.lu These theoretical spectra are generated by calculating the vibrational frequencies and magnetic shielding tensors of the molecule, respectively.
By comparing these computationally predicted spectra with experimentally measured spectra, researchers can validate the accuracy of the theoretical models and gain a more detailed interpretation of the experimental data. For instance, theoretical calculations can help assign specific vibrational modes to the peaks observed in an IR spectrum, providing a deeper understanding of the molecule's structure and bonding.
| Spectroscopic Parameter | Computational Method |
| Vibrational Frequencies (IR/Raman) | DFT calculations of harmonic frequencies. |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT. |
Coordination Chemistry and Ligand Properties of 1 4 Chlorophenyl Pentane 1,3 Dione
Chelation Modes of β-Diketone Ligands with Metal Centers
β-Diketone ligands, including 1-(4-chlorophenyl)pentane-1,3-dione, primarily exist in a tautomeric equilibrium between the keto and enol forms. The enolic form is crucial for coordination chemistry, as the deprotonated enolate anion acts as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. nih.govwikipedia.org This chelation is a key feature of β-diketonate complexes, contributing to their high stability. wikipedia.org
The coordination of the β-diketonate ligand to a metal center can be described by the formation of a resonance-stabilized chelate ring. The negative charge is delocalized over the oxygen-carbon-carbon-carbon-oxygen framework, leading to equivalent or near-equivalent metal-oxygen bond lengths. The specific coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the β-diketone backbone. For instance, the presence of the 4-chlorophenyl group in this compound can influence the electronic properties of the chelate ring and, consequently, the stability and reactivity of the resulting metal complex.
Synthesis of Metal Complexes Involving this compound
The synthesis of metal complexes with this compound typically involves the reaction of the β-diketone with a suitable metal salt in the presence of a base. The base facilitates the deprotonation of the ligand to form the enolate anion, which then coordinates to the metal ion. The choice of solvent and reaction conditions can influence the yield and purity of the resulting complex.
Transition metal complexes of β-diketones are widely studied due to their diverse applications in catalysis and materials science. The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with various transition metal salts, such as those of cobalt(II) and nickel(II). For example, the reaction of a β-diketone with a metal halide or acetate (B1210297) in a suitable solvent like ethanol (B145695) or methanol (B129727) often leads to the formation of the corresponding metal complex. nih.gov The stoichiometry of the resulting complex, often ML2 or ML3, depends on the oxidation state and coordination preferences of the metal ion.
General synthetic approaches for transition metal β-diketonate complexes often involve the direct reaction of the metal salt with the ligand in a 1:2 or 1:3 molar ratio in a solvent with refluxing. nih.gov For instance, the synthesis of a nickel(II) complex could proceed by reacting nickel(II) chloride with this compound in the presence of a base to facilitate the formation of the bis(β-diketonato)nickel(II) complex.
The coordination chemistry of lanthanide and actinide ions with β-diketonate ligands is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. nih.govnih.gov The synthesis of lanthanide complexes with ligands similar to this compound has been reported. researchgate.netresearchgate.net These syntheses often involve the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the β-diketone in a suitable solvent. The resulting complexes can have varying coordination numbers, often 8 or 9, with the lanthanide ion being coordinated to three or four β-diketonate ligands and sometimes additional solvent molecules. nih.gov
Similarly, actinide complexes with β-diketonate ligands have been synthesized and studied. For instance, uranyl(VI) complexes with related ligands have been prepared and characterized. researchgate.net The synthesis of a uranium(IV) complex with a β-diketonate ligand can be achieved through various methods, including the reaction of uranium tetrachloride with the ligand. acs.org The large ionic radii of lanthanide and actinide ions allow for the accommodation of multiple bulky ligands, leading to the formation of structurally diverse complexes. nih.govnih.gov
Structural Characterization of Coordination Compounds
The structural characterization of metal complexes is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structures of these compounds.
For lanthanide and actinide complexes, the higher coordination numbers result in more complex geometries, such as square antiprismatic or tricapped trigonal prismatic. The crystal structure of a uranyl(VI) carbonate complex, for example, reveals a hexagonal bipyramidal geometry around the uranium center. acs.org The bulky 4-chlorophenyl substituent in this compound is expected to influence the crystal packing of its metal complexes through intermolecular interactions.
A study on 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione metal complexes, which bears some structural similarity, reported the synthesis and characterization of V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI) complexes. researchgate.net In these complexes, the ligand was found to act as a bidentate donor through the hydrazono nitrogen and one keto oxygen. researchgate.net This suggests that derivatives of pentane-1,3-dione can exhibit varied coordination modes.
Table 1: Representative Crystal Structure Data for a Related Dione (B5365651) Compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione | Orthorhombic | P2₁2₁2₁ | 5.5648(5) | 16.331(1) | 23.111(2) | 90 | researchgate.net |
Catalytic Activity of Metal Complexes Derived from this compound
Metal complexes of β-diketones are known to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and coupling reactions. wiley-vch.denih.govnih.govdicp.ac.cnmdpi.com The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.
While specific studies on the catalytic activity of metal complexes derived from this compound are not detailed in the provided search results, the general catalytic potential of related complexes can be inferred. For example, cobalt complexes are known to catalyze oxidation reactions, while nickel complexes are widely used in cross-coupling and reduction reactions. wiley-vch.denih.govnih.gov The presence of the electron-withdrawing chloro-substituent on the phenyl ring of the ligand could modulate the Lewis acidity of the metal center, potentially influencing its catalytic performance. For instance, a nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes has been reported, showcasing the utility of nickel catalysts in C-C bond formation. rsc.org
Further research would be necessary to explore the specific catalytic applications of metal complexes of this compound and to understand how the electronic and steric features of this ligand influence catalytic efficiency and selectivity.
Advanced Applications and Derivatization Strategies in Chemical Research
Role as a Building Block in Complex Organic Synthesis
The unique structural features of 1-(4-chlorophenyl)pentane-1,3-dione make it an important precursor in the construction of diverse and complex molecular architectures. Its ability to react with a wide array of reagents facilitates the synthesis of various scaffolds and the development of new catalytic systems.
Precursor for Chemically Diverse Scaffolds
This compound is a key intermediate in the synthesis of a multitude of heterocyclic compounds, which are integral to medicinal chemistry and drug discovery. The 1,3-dicarbonyl moiety provides a reactive site for condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered rings.
A notable application is in the synthesis of pyrazole (B372694) derivatives. The reaction of 1,3-diketones with hydrazines is a classical and efficient method for preparing pyrazoles, which are known for their aromaticity and stability. youtube.com For instance, the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative readily forms the pyrazole ring system. youtube.com This reaction is often referred to as the Knorr pyrazole synthesis and is valued for its high yields and the production of stable, aromatic products. youtube.com Specifically, 1-(4-chlorophenyl)pyrazol-3-ol, an important intermediate for commercial pesticides, can be synthesized from (4-chlorophenyl)hydrazine, highlighting the utility of related chloro-substituted phenyl precursors in agrochemical synthesis. google.com
Similarly, isoxazoles, another important class of five-membered heterocycles, can be synthesized from 1,3-diketones. The reaction of β-diketones with hydroxylamine (B1172632) hydrochloride provides a direct route to isoxazole (B147169) derivatives. researchgate.net This process typically involves the initial formation of a monoxime intermediate, which then undergoes cyclization to yield the isoxazole ring. researchgate.net Research has demonstrated the synthesis of various substituted isoxazoles through the [3+2] cycloaddition of nitrile oxides with 1,3-diketones. nih.gov These isoxazole derivatives are of interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can be a precursor for pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors and in anti-glioma activity. nih.gov The synthesis often involves a multi-component reaction, for instance, between an aldehyde, a pyrazolone (B3327878) derivative like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Derived from β-Diketones
| Heterocycle | Synthetic Method | Key Reagents |
| Pyrazoles | Knorr pyrazole synthesis | Hydrazine derivatives |
| Isoxazoles | Condensation/Cycloaddition | Hydroxylamine, Nitrile oxides |
| Pyrano[2,3-c]pyrazoles | Multi-component reaction | Aldehydes, Malononitrile |
Development of Novel Reagents and Catalysts
The ability of this compound and other β-diketones to form stable complexes with a wide range of metal ions makes them valuable ligands in the development of novel reagents and catalysts. researchgate.net These metal-β-diketonate complexes have found applications in various catalytic processes, including polymerization and organic synthesis. alfachemic.com
The coordination of β-diketones to metal centers can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. nih.gov For example, β-diketonate ligands are used in heteroleptic iridium complexes to fine-tune their photophysical and electronic properties. rsc.org While these ligands offer synthetic advantages due to their commercial availability and ease of synthesis, their use can sometimes lead to the quenching of phosphorescence. rsc.org
Furthermore, complexes of β-diketone ligands with rare earth ions are particularly important in polymer synthesis, where they can address issues such as long-chain branching. alfachemic.com The dual-site design of β-diketiminato-metal complexes, which are structurally related to β-diketonates, has been explored for the dehydrogenative coupling of ammonia (B1221849) boranes, demonstrating their potential in reversible hydrogen storage applications. google.com
Exploration in Materials Science
The unique electronic and coordination properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in the development of luminescent materials and as components of Metal-Organic Frameworks (MOFs).
Precursors for Luminescent or Optoelectronic Materials
β-Diketones are excellent chelating agents for lanthanide ions, forming complexes that exhibit strong and long-lived luminescence. alfachemic.comnih.gov This property arises from the "antenna effect," where the β-diketone ligand absorbs light efficiently and then transfers the energy to the lanthanide ion, which in turn emits light at its characteristic wavelength. alfachemic.com This makes them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. researchgate.net
For instance, lanthanide β-diketonate complexes are investigated as energy-efficient emissive materials. researchgate.net The choice of substituents on the β-diketone ligand can significantly influence the photophysical properties of the resulting complex, allowing for the tuning of emission colors and quantum yields. rsc.org Chalcones, which are α,β-unsaturated ketones and structurally related to the precursors of some β-diketones, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, have been studied for their intrinsic fluorescence and potential as laser dye materials. mdpi.com The presence of electron-donating and electron-withdrawing groups on the aryl rings can enhance their photophysical properties. mdpi.com
Table 2: Photophysical Properties of a Related Chalcone Dye
| Property | Value |
| Absorption Maximum (λ_abs) | ~420 nm |
| Emission Maximum (λ_em) | ~538 nm |
| Amplified Spontaneous Emission (ASE) Bands | 545 nm and 565 nm |
| Data for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) mdpi.com |
Metal-Organic Framework (MOF) Ligand Potential
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The versatile coordination chemistry of β-diketones makes them promising candidates for use as ligands in the synthesis of MOFs. rsc.org Bis(β-diketone) ligands, in particular, can act as linkers analogous to dicarboxylates, forming network structures. rsc.org
The reaction of bis(β-diketones) with metal salts can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The resulting MOFs can exhibit interesting properties such as porosity, which is crucial for applications in gas storage, separation, and catalysis. While specific research on this compound as a MOF ligand is not extensively documented, the general principles of using β-diketonates in MOF synthesis suggest its potential in this area. rsc.org
Analytical Chemistry Methodologies Utilizing this compound
In analytical chemistry, β-diketones are primarily utilized for their ability to form stable and often volatile metal chelates, which facilitates the separation and quantification of metal ions. researchgate.net
The formation of metal-β-diketonate complexes is a cornerstone of solvent extraction methods for metal separation. nih.gov The lipophilicity of the complex, which can be tuned by the substituents on the β-diketone, determines its solubility in organic solvents, allowing for the extraction of specific metal ions from aqueous solutions. nih.gov
Furthermore, the volatility of certain metal-β-diketonate complexes makes them suitable for analysis by gas chromatography (GC). tennessee.edu This technique allows for the separation and quantification of different metal ions in a mixture. For example, rare earth elements have been derivatized with volatile β-diketones for gas-phase separation and thermodynamic analysis. tennessee.edu
The ability of β-diketones to form fluorescent complexes with certain metal ions can also be exploited for sensitive and selective analytical methods. mdpi.com The fluorescence intensity of the complex can be directly proportional to the concentration of the metal ion, providing a basis for quantitative analysis. mdpi.com While specific analytical methods utilizing this compound are not widely reported, the general applicability of β-diketones in analytical chemistry suggests its potential use in similar methodologies.
Mechanistic Studies on Reactions Involving 1 4 Chlorophenyl Pentane 1,3 Dione
Elucidation of Reaction Pathways and Transition States
The reaction between 1,3-diketones, such as 1-(4-chlorophenyl)pentane-1,3-dione, and hydrazines is a cornerstone for the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications. dergipark.org.trmdpi.com The generally accepted mechanism for this cyclocondensation reaction involves several key steps.
Initially, the hydrazine (B178648) acts as a bidentate nucleophile, attacking one of the carbonyl groups of the 1,3-diketone. nih.gov This is followed by an intramolecular condensation, leading to the formation of a pyrazoline intermediate. Subsequent dehydration of this intermediate yields the final pyrazole (B372694) product. researchgate.netcdnsciencepub.com
The regioselectivity of the reaction, meaning which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group, is a critical aspect. For instance, in the reaction of arylhydrazines with fluorinated β-diketones, the formation of different isomers is kinetically controlled by the dehydration of 3,5-dihydroxypyrazolidine intermediates. researchgate.netcdnsciencepub.com Semi-empirical calculations have been employed to rationalize the observed product distributions by analyzing the stability of various transition states. researchgate.net
The reaction pathway can be visualized as follows:
Nucleophilic Attack: The hydrazine molecule attacks one of the carbonyl carbons of the this compound.
Intermediate Formation: This leads to the formation of a hydrazone or a related intermediate. libretexts.org
Cyclization: An intramolecular nucleophilic attack by the other nitrogen atom of the hydrazine onto the remaining carbonyl group forms a cyclic intermediate.
Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic pyrazole ring. researchgate.netcdnsciencepub.com
Computational studies, such as those using the PM3 semi-empirical method, have been instrumental in understanding the energies of different isomeric transition states and intermediates, thereby explaining the observed product ratios. researchgate.net
Kinetic Investigations of Compound Transformations
Kinetic studies provide quantitative insights into the rates of reactions involving this compound. The rate of the cyclocondensation reaction to form pyrazoles is influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.
The reaction between 1,3-diketones and hydrazines to form pyrazoles is generally considered to be a rapid process. nih.gov However, the specific rate can be influenced by the substituents on both the diketone and the hydrazine. For example, the reaction of various 1,3-diketones with phenylhydrazine (B124118) has been studied, and the reaction times can vary.
| Reactants | Conditions | Product | Reaction Time |
|---|---|---|---|
| 1,3-Dicarbonyl compound and Phenyl hydrazine | Ethanol (B145695), [Ce(L-Pro)2]2(Oxa) (5 mol%), Room Temperature | Pyrazole derivatives | Variable |
The progress of these reactions is often monitored using techniques like Thin Layer Chromatography (TLC). rsc.org The disappearance of the starting materials and the appearance of the product spot on the TLC plate provide a qualitative measure of the reaction rate. For more quantitative data, techniques such as spectroscopy or chromatography would be employed to measure the concentration of reactants and products over time.
Influence of Catalysts and Reaction Conditions on Reaction Mechanisms
Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of reactions involving this compound. mdpi.com The choice of catalyst can significantly alter the reaction pathway and improve yields and regioselectivity.
Acid Catalysis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be carried out in the presence of an acid catalyst. The reaction is typically performed at a pH of 0 to 6.9. google.com The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Lewis Acid Catalysis: Lewis acids, such as SmCl₃ and BF₃, have been shown to be effective catalysts in the synthesis of pyrazoles from 1,3-diketones. nih.govbeilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. This can lead to higher yields and greater regioselectivity. For example, SmCl₃ catalyzes the acylation of compounds to yield 1,3-diketones, which then cyclize with hydrazine to form pyrazoles. nih.govbeilstein-journals.org
Base Catalysis: Base catalysts, such as NaOH, are used in condensation reactions like the Michael addition to produce 1,5-diones. nih.govresearchgate.net In the context of pyrazole synthesis, while the initial addition can occur under neutral or acidic conditions, a base might be used in subsequent steps or in alternative synthetic routes.
Metal Catalysis: Various metal catalysts, including those based on copper, palladium, and ruthenium, have been employed in pyrazole synthesis. organic-chemistry.org For instance, a copper-catalyzed condensation reaction allows for the synthesis of pyrazoles under acid-free conditions at room temperature. organic-chemistry.org
Solvent Effects: The choice of solvent can also influence the reaction mechanism and outcome. Solvents like ethanol and N,N-dimethylacetamide are commonly used. dergipark.org.trorganic-chemistry.org In some cases, solvent-free "grindstone chemistry" methods have been developed for the synthesis of related diones, offering a greener alternative. nih.gov
| Catalyst/Condition | Effect on Reaction | Example Reaction |
|---|---|---|
| Acid (pH 0-6.9) | Protonates carbonyl, increasing electrophilicity. | Pyrazole synthesis from 1,3-dicarbonyls and hydrazines. google.com |
| SmCl₃ (Lewis Acid) | Accelerates reaction via β-diketonate complexes. nih.govbeilstein-journals.org | Synthesis of 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org |
| NaOH (Base) | Catalyzes condensation reactions. nih.govresearchgate.net | Michael addition for 1,5-dione synthesis. nih.govresearchgate.net |
| Copper Catalyst | Enables acid-free condensation at room temperature. organic-chemistry.org | Efficient synthesis of pyrazoles. organic-chemistry.org |
| Solvent-free | Environmentally friendly, fast reaction times. nih.gov | "Grindstone Chemistry" for 1,5-dione preparation. nih.gov |
The interplay between the substrate, reagents, catalyst, and reaction conditions is complex. Mechanistic studies, combining experimental observations with computational analysis, are crucial for unraveling these intricacies and for the rational design of more efficient and selective synthetic methods for compounds derived from this compound.
Future Research Directions and Outlook for 1 4 Chlorophenyl Pentane 1,3 Dione
Exploration of Novel Synthetic Methodologies
The synthesis of β-diketones is a well-established area of organic chemistry, but there remains considerable room for improvement, particularly in the adoption of modern, sustainable practices. nih.govnih.gov
Flow Chemistry: The transition from traditional batch processing to continuous flow synthesis represents a significant leap forward in chemical manufacturing. nih.govresearchgate.net For the synthesis of 1-(4-chlorophenyl)pentane-1,3-dione, flow chemistry offers the potential for improved reaction control, enhanced safety, and greater scalability. nih.gov By precisely managing reaction parameters such as temperature, pressure, and residence time, higher yields and purities can be achieved. acs.org For instance, a continuous flow process could be designed for the Claisen condensation, a common method for synthesizing β-diketones, between a derivative of 4-chlorobenzoyl chloride and pentanone. nih.govijpras.com This approach would minimize the formation of byproducts and facilitate easier purification.
Greener Approaches: The principles of green chemistry are increasingly integral to synthetic design. Future research should focus on developing more environmentally benign methods for producing this compound. This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste. nih.govbenthamscience.com For example, exploring solvent-free reaction conditions or the use of water as a solvent could dramatically reduce the environmental footprint of the synthesis. clockss.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would align with the goals of sustainable chemistry. benthamscience.com Mechanochemistry, which involves reactions induced by mechanical force, also presents a promising solvent-free alternative. nih.gov
Design and Synthesis of Advanced Derivatives with Tunable Chemical Properties
The core structure of this compound provides a versatile scaffold for the creation of new derivatives with tailored properties. mdpi.com The presence of the reactive β-diketone moiety allows for a wide range of chemical modifications. icm.edu.pl
Future research will likely focus on the synthesis of derivatives where the substituents on the phenyl ring and the pentane (B18724) chain are systematically varied. By introducing different functional groups, it is possible to fine-tune the electronic and steric properties of the molecule. icm.edu.pl For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the acidity of the methylene (B1212753) protons and the metal-chelating ability of the dione (B5365651). researchgate.net This tunability is crucial for applications in areas such as catalysis and materials science, where precise control over the ligand's properties is essential. nih.gov
Integration into Emerging Chemical Technologies and Methodologies
The unique properties of β-diketones, such as their ability to form stable metal complexes, make them ideal candidates for integration into a variety of advanced technologies. icm.edu.plresearchgate.net
Advanced Catalysis: Metal complexes of this compound and its derivatives could be explored as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. icm.edu.pl
Sensors and Bioimaging: The fluorescence properties of some β-diketones and their metal complexes could be harnessed to develop chemical sensors for detecting specific metal ions or other analytes. mdpi.com Furthermore, these compounds could be functionalized for use as probes in bioimaging applications. mdpi.com
Functional Materials: The ability of β-diketones to act as ligands for a wide array of metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials could have applications in gas storage, separation, and as luminescent materials. rsc.org
Comprehensive Theoretical and Experimental Correlation Studies on this compound
To fully unlock the potential of this compound and its derivatives, a deep understanding of their structure-property relationships is essential. mdpi.com Future research should involve a synergistic approach combining theoretical calculations and experimental validation.
Theoretical Modeling: Computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, stability, and reactivity of these molecules. nih.govmdpi.com These calculations can predict key properties like keto-enol tautomerism, which is a fundamental characteristic of β-diketones, and how it is influenced by substituents and the solvent environment. mdpi.com
Experimental Analysis: These theoretical predictions must be rigorously tested through experimental techniques. Spectroscopic methods like NMR and IR can be used to characterize the tautomeric forms and study the kinetics of their interconversion. mdpi.com X-ray crystallography can provide definitive structural information on the solid-state conformation of these compounds and their metal complexes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By combining theoretical descriptors with experimental data, QSAR models can be developed to predict the biological activity or other properties of new derivatives. mdpi.comnih.gov This approach can accelerate the discovery of new compounds with desired functionalities, for example, by identifying derivatives with enhanced inhibitory activity against specific enzymes. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)pentane-1,3-dione, and what experimental parameters influence yield optimization?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the preliminary biological screening protocols for this diketone in medicinal chemistry studies?
- Methodological Answer : Initial screens focus on antioxidant and antimicrobial activity:
- Antioxidant Assays : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Antimicrobial Testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase) to prioritize in vitro testing . For example, a low HOMO-LUMO gap (~4.5 eV) suggests high reactivity in keto-enol tautomerism, relevant to metal chelation studies .
Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) for this compound?
- Methodological Answer : Contradictions often arise from tautomeric equilibria or solvent effects. Strategies include:
Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?
Q. What are the challenges in studying the compound’s stability under varying storage conditions?
- Methodological Answer : Degradation pathways (e.g., hydrolysis or photolysis) are assessed via accelerated stability studies:
Q. How can researchers leverage this diketone as a precursor for novel heterocyclic compounds?
- Methodological Answer : The diketone undergoes cyclocondensation with hydrazines or urea derivatives to form pyrazoles or pyrimidines. For example, reaction with thiosemicarbazide yields 1,3-thiazole derivatives, characterized by X-ray crystallography (e.g., CCDC deposition codes) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
